molecular formula C7H8ClNO3 B1422493 5-Chloro-2,3-dimethoxypyridin-4-ol CAS No. 1305325-20-5

5-Chloro-2,3-dimethoxypyridin-4-ol

Cat. No.: B1422493
CAS No.: 1305325-20-5
M. Wt: 189.59 g/mol
InChI Key: OOEUNQWRQZZVGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dimethoxypyridin-4-ol typically involves the chlorination of 2,3-dimethoxypyridine followed by hydroxylation at the 4-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may involve the use of oxidizing agents like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide, thiourea.

Major Products:

    Oxidation: Quinones, oxidized pyridine derivatives.

    Reduction: Dechlorinated pyridine, reduced hydroxyl derivatives.

    Substitution: Amino-pyridines, thio-pyridines.

Scientific Research Applications

Chemistry: 5-Chloro-2,3-dimethoxypyridin-4-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on cellular processes. It serves as a model compound for investigating the interactions of halogenated heterocycles with biological macromolecules .

Medicine: Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 5-Chloro-2-methoxypyridin-3-ol
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
  • 2-Chloro-5-methylpyridin-3-ol
  • 5-Chloro-3-iodopyridin-2-ol
  • 4-Chloro-2-iodopyridin-3-ol

Comparison: Compared to these similar compounds, 5-Chloro-2,3-dimethoxypyridin-4-ol is unique due to the presence of two methoxy groups at the 2 and 3 positions of the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2,3-dimethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEUNQWRQZZVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=C(C1=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291762
Record name 4-Pyridinol, 5-chloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-20-5
Record name 4-Pyridinol, 5-chloro-2,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 5-chloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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